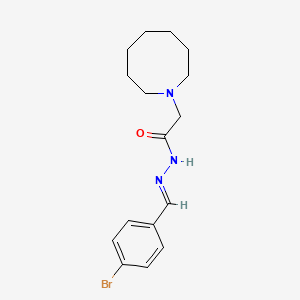

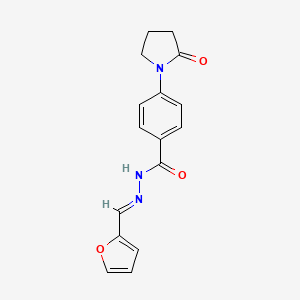

![molecular formula C18H19NO4S B5567220 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including substitution, nitration, and esterification processes. For molecules similar to 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate, procedures like the radical and ionic reactions of nitrothiophen derivatives are relevant. These reactions can proceed via novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates with excellent yields (Newcombe & Norris, 1979). Such methodologies are crucial for synthesizing complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their reactivity and physical properties. Advanced techniques like NMR spectroscopy and X-ray crystallography are pivotal in determining the conformation and stereochemistry of molecules. For example, geometrical isomers of certain nitrophenyl derivatives have been synthesized and characterized, revealing no significant difference in their herbicidal effects despite molecular variations (Hayashi & Kouji, 1990).

Chemical Reactions and Properties

The chemical reactivity of 2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate likely involves reactions characteristic of its functional groups. Nitrophenyl derivatives, for example, demonstrate diverse reactivity patterns, including substitution reactions and interactions leading to complex mixtures of products (Cooper & Scrowston, 1971). These reactions can be influenced by factors like solvent, temperature, and the presence of catalytic agents.

Physical Properties Analysis

The physical properties of organic molecules, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. Interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in these properties. Studies on similar compounds have detailed the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic π-π stacking interactions in defining supramolecular structures (Garden et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Conducting Polymers

Research on similar sulfur and nitrophenyl-containing compounds has demonstrated their utility in the synthesis of conducting polymers. For example, polymers synthesized from monomers with nitrophenyl groups have been explored for their electrochromic properties. These materials are considered suitable for electrochromic devices due to their ability to change color in response to an electric charge, indicating potential applications in smart windows, displays, and low-energy consumption screens (Serhat Variş et al., 2006).

Substitution Reactions and Organic Synthesis

Studies on the substitution reactions of nitrothiophen derivatives provide insights into the reactivity of such compounds, demonstrating their potential in creating a variety of organic molecules. These reactions can lead to the formation of C-alkylates, highlighting a pathway for synthesizing complex organic structures, which could be useful in pharmaceutical synthesis and the development of new materials (P. Newcombe & R. Norris, 1979).

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQHVZMSOCTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-propan-2-ylphenyl) 2-(2-nitrophenyl)sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)